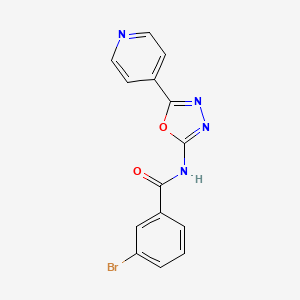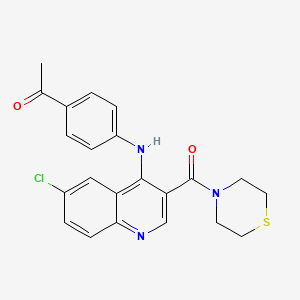
3-bromo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential use in various applications.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide is not fully understood. However, it is believed to bind to certain proteins and induce conformational changes that result in fluorescence emission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide are not well studied. However, it has been shown to selectively bind to certain proteins, suggesting that it may have potential as a tool for studying protein-ligand interactions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-bromo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide is its selectivity for certain proteins, making it a useful tool for studying protein-ligand interactions. However, its mechanism of action is not well understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-bromo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide. One potential direction is to study its mechanism of action in more detail, which may provide insights into its potential use as a tool for studying protein-ligand interactions. Another direction is to investigate its potential use in other scientific research applications, such as drug discovery or disease diagnosis. Additionally, further studies could be conducted to determine the biochemical and physiological effects of the compound.
Synthesemethoden
The synthesis of 3-bromo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide involves the reaction of 3-bromoaniline with 5-pyridin-4-yl-1,3,4-oxadiazol-2-amine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The resulting product is purified by column chromatography to obtain pure 3-bromo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide has been studied for its potential use in various scientific research applications. One such application is as a fluorescent probe for detecting protein-ligand interactions. The compound has been shown to selectively bind to certain proteins and emit fluorescence upon binding, making it a useful tool for studying protein-ligand interactions.
Eigenschaften
IUPAC Name |
3-bromo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN4O2/c15-11-3-1-2-10(8-11)12(20)17-14-19-18-13(21-14)9-4-6-16-7-5-9/h1-8H,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDJAHYZUCAPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B3016131.png)


![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile](/img/structure/B3016134.png)


![5-[(E)-3-(4-Fluorosulfonyloxyphenyl)prop-2-enoyl]-1-phenyltriazole](/img/structure/B3016138.png)

![6-[6-[(2-fluorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B3016145.png)
![[3-(Dimethylamino)-5-(trifluoromethyl)phenyl]methanol](/img/structure/B3016147.png)
![Methyl 4-(2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B3016148.png)


![(1S)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride](/img/structure/B3016153.png)